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molecular formula C9H9ClO6S B8715004 5-Chlorosulfonyl-2,4-dimethoxybenzoic acid

5-Chlorosulfonyl-2,4-dimethoxybenzoic acid

Cat. No. B8715004
M. Wt: 280.68 g/mol
InChI Key: FDCPRDKOLWKALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04673686

Procedure details

1,800 ml of chlorosulphonic acid is placed in a 4 liter flask fitted with an agitator and a thermometer, and is cooled to 10° C. 328 g of finely powdered 2,4-dimethoxy benzoic acid is added in stages in the course of 45 minutes, between 10° and 15° C. The acid dissolves gradually as it is introduced. When all the acid has been added the solution is gradually heated to 55° C. and that temperature is maintained for 5 hours. The solution is left to stand overnight, then poured little by little into 17 kg of ice, with agitation and with external cooling. The acid which is precipitated is drained, washed with water and dried in air.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
17 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OC
Step Two
Name
ice
Quantity
17 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an agitator
DISSOLUTION
Type
DISSOLUTION
Details
The acid dissolves gradually as it
ADDITION
Type
ADDITION
Details
is introduced
ADDITION
Type
ADDITION
Details
When all the acid has been added the solution
TEMPERATURE
Type
TEMPERATURE
Details
is gradually heated to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
that temperature is maintained for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
The solution is left
CUSTOM
Type
CUSTOM
Details
The acid which is precipitated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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